molecular formula C9H7BrO3 B1437535 4-Bromo-3-formylphenyl acetate CAS No. 915920-73-9

4-Bromo-3-formylphenyl acetate

Cat. No. B1437535
CAS RN: 915920-73-9
M. Wt: 243.05 g/mol
InChI Key: KVGIUGCXIJKTGO-UHFFFAOYSA-N
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Description

4-Bromo-3-formylphenyl acetate is a chemical compound with the CAS Number: 915920-73-9 and a molecular weight of 243.06 . It has a linear formula of C9 H7 Br O3 .


Synthesis Analysis

The synthesis of 4-Bromo-3-formylphenyl acetate or similar compounds often involves lithiation reactions and a bromination reaction . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-formylphenyl acetate consists of a bromo functionality at position 4, an aldehyde group in position 3, and an acetate group . The presence of these functional groups allows for facile derivatization .


Physical And Chemical Properties Analysis

4-Bromo-3-formylphenyl acetate is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Separation and Purification Processes

  • 4-Bromophenyl acetate can be effectively separated from industrial residues through selective sorption into ZSM-5 from a cyclohexane solution, followed by desorption with acetone. This method is useful for purifying bromo-substituted aromatic wastes (Smith, He, & Taylor, 1997).

Synthesis of Key Intermediates

  • Bromo-4'-hydroxybiphenyl, synthesized from 4-hydroxybiphenyl through bromation and esterification, is a crucial intermediate for liquid crystal display materials. Different catalysts and conditions affect the yield of this process (Ren Guo-du, 2001).

Photoluminescent Materials Development

  • A series of 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile unit, synthesized using 4-bromophenyl acetonitrile, exhibit green fluorescence and good thermal stability. These compounds have potential applications in the field of dyes and pigments (Xu, Yu, & Yu, 2012).

Drug Development and Biological Activity

  • Certain biphenyl benzimidazole derivatives, synthesized using 4-bromo-2-fluorobenzaldehyde and 4-formylphenylboronic acid, show strong DNA affinities and are active against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds have potential applications in antiprotozoal drug development (Ismail et al., 2005).

Green Chemistry Applications

  • In the context of green chemistry, 3-bromo-propenyl acetate has been studied for its application in environmentally friendly α-hydroxyallylation reactions of the Garner aldehyde. Different solvents and conditions have been assessed for their environmental impact (Lombardo, Gianotti, Licciulli, & Trombini, 2004).

Antioxidant Properties

  • Natural bromophenols, including derivatives synthesized from brominated phenols, exhibit significant antioxidant activities. These compounds, found in marine algae, show potential for applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Ji, & Wang, 2007).

properties

IUPAC Name

(4-bromo-3-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-6(12)13-8-2-3-9(10)7(4-8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGIUGCXIJKTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651079
Record name 4-Bromo-3-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915920-73-9
Record name 5-(Acetyloxy)-2-bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Acetyloxy)-2-bromobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915920739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Acetyloxy)-2-bromobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QGJ9RW4H8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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